molecular formula C12H19NO10 B602098 Noradrenaline bitartrate monohydrate CAS No. 339091-66-6

Noradrenaline bitartrate monohydrate

Cat. No.: B602098
CAS No.: 339091-66-6
M. Wt: 337.28 g/mol
InChI Key: LNBCGLZYLJMGKP-UHFFFAOYSA-N
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Description

Noradrenaline bitartrate monohydrate, also known as norepinephrine bitartrate monohydrate, is a catecholamine and a precursor of epinephrine. It functions as a neurotransmitter and hormone, playing a crucial role in the body’s fight-or-flight response. This compound is predominantly used as a vasopressor in medical settings to manage acute hypotensive states and cardiac arrest .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of noradrenaline bitartrate monohydrate involves the chiral separation of dl-norepinephrine using optically active acids such as L-tartaric acid. This process is repeated to achieve high enantiomeric purity . The compound is sparingly soluble in water, very slightly soluble in alcohol and ether, and readily soluble in acids .

Industrial Production Methods: Industrial production of this compound typically involves the synthesis of l-norepinephrine followed by its conversion to the bitartrate salt. The process ensures high purity and involves stringent quality control measures to maintain the efficacy and safety of the compound .

Chemical Reactions Analysis

Types of Reactions: Noradrenaline bitartrate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its pharmacological activity and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.

Major Products Formed: The major products formed from these reactions include different derivatives of noradrenaline, which may have varying pharmacological properties .

Mechanism of Action

Noradrenaline bitartrate monohydrate exerts its effects by acting on alpha-1 and alpha-2 adrenergic receptors, causing vasoconstriction and increasing systemic vascular resistance. It also stimulates beta-1 adrenergic receptors, leading to increased heart rate and contractility . This dual action makes it effective in managing hypotensive states and improving cardiac output .

Comparison with Similar Compounds

Uniqueness: Noradrenaline bitartrate monohydrate is unique in its selective action on alpha-adrenergic receptors, making it particularly effective for increasing systemic vascular resistance and managing acute hypotensive states without significantly increasing heart rate .

Properties

IUPAC Name

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;2,3-dihydroxybutanedioic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBCGLZYLJMGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34888-32-9, 108341-18-0, 69815-49-2
Record name L-Norepinephrine hydrogen L-tartrate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-[(1R)-2-Amino-1-hydroxyethyl] benzen-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R)-2-Amino-1-(3,4-dihydroxyphenyl)ethanol hydrogen (2R,3R)-2,3-dihydroxybutanedioate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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